molecular formula C13H20N4 B1480909 3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098091-45-1

3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No. B1480909
CAS RN: 2098091-45-1
M. Wt: 232.32 g/mol
InChI Key: GNMWZRRKXMLGHW-UHFFFAOYSA-N
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Description

3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine, commonly referred to as CPIP, is an organic compound with a wide range of applications in the scientific research field. CPIP is a member of the imidazo[1,2-b]pyrazol-1-yl family of compounds, and has been studied extensively for its potential to act as a ligand in medicinal chemistry, as well as its ability to act as a potential drug target. CPIP has been identified as a potential therapeutic agent for a variety of diseases, including cancer, HIV/AIDS, and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic compounds, including imidazo[1,2-b]pyrazoles, are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The synthesis of such compounds often involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and ring closure reactions. For instance, El‐Mekabaty, Mesbah, and Fadda (2017) detailed an efficient synthesis route for polyfunctionally substituted imidazo[1,2-b]pyrazole derivatives starting from 3-cyanoacetylindole, highlighting the compound's role as a key intermediate in generating novel heterocyclic derivatives of pharmaceutical interest (El‐Mekabaty, Mesbah, & Fadda, 2017).

Applications in Medicinal Chemistry

The design and synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, have been explored for their antibacterial and anticancer properties. For example, a study by Prasad (2021) on the synthesis of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives reported their evaluated antibacterial activity, demonstrating the potential of such compounds in developing new therapeutic agents (Prasad, 2021).

Chemodiversity and Molecular Libraries

The structural diversity and potential biological activities of imidazo[1,2-b]pyrazole derivatives make them suitable candidates for the development of molecular libraries. Synthesis strategies often employ multicomponent reactions to generate a wide array of derivatives from simple precursors, as highlighted in the work by Prasanna, Perumal, and Menéndez (2013), where L-proline-catalyzed domino reactions in aqueous media were used to assemble densely functionalized heterocycles (Prasanna, Perumal, & Menéndez, 2013).

properties

IUPAC Name

3-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-6-3-7-16-8-9-17-13(16)10-12(15-17)11-4-1-2-5-11/h8-11H,1-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMWZRRKXMLGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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